molecular formula C8H9ClF3N B8023903 N-methyl-1-(3,4,5-trifluorophenyl)methanamine hydrochloride

N-methyl-1-(3,4,5-trifluorophenyl)methanamine hydrochloride

Cat. No.: B8023903
M. Wt: 211.61 g/mol
InChI Key: GTOJPJRQOGHKGQ-UHFFFAOYSA-N
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Description

N-methyl-1-(3,4,5-trifluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H8F3N·HCl It is a derivative of methanamine, where the phenyl ring is substituted with three fluorine atoms at the 3, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(3,4,5-trifluorophenyl)methanamine hydrochloride typically involves the reaction of 3,4,5-trifluorobenzaldehyde with methylamine. The reaction proceeds through a reductive amination process, where the aldehyde group is reduced to an amine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(3,4,5-trifluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted phenylmethanamines.

Scientific Research Applications

N-methyl-1-(3,4,5-trifluorophenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-1-(3,4,5-trifluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity for these targets, potentially leading to various biological effects. The exact pathways and molecular mechanisms are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(2,4,6-trifluorophenyl)methanamine hydrochloride
  • N-methyl-1-(3,5-difluorophenyl)methanamine hydrochloride
  • N-methyl-1-(4-fluorophenyl)methanamine hydrochloride

Uniqueness

N-methyl-1-(3,4,5-trifluorophenyl)methanamine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to other similar compounds. The trifluorophenyl group provides enhanced stability and lipophilicity, which can be advantageous in various applications.

Properties

IUPAC Name

N-methyl-1-(3,4,5-trifluorophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N.ClH/c1-12-4-5-2-6(9)8(11)7(10)3-5;/h2-3,12H,4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOJPJRQOGHKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C(=C1)F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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